4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is an organic compound characterized by its unique pyrazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. It is classified as a pyrazole derivative, which are known for their diverse biological activities, including antibacterial and antitumor effects. The compound's molecular formula is with a molecular weight of 182.22 g/mol .
The synthesis of 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide typically involves a multi-step process. A common synthetic route includes:
The synthesis may involve several reaction conditions such as temperature control, pressure management, and the use of specific solvents and catalysts to optimize yield and purity. Safety considerations are paramount due to the potential hazards associated with the reagents used, particularly during bromination and nitration processes .
The molecular structure of 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide features a pyrazole ring that is substituted at various positions. The key structural components include:
4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide can participate in various chemical reactions:
Common reagents for these reactions may include:
The mechanism of action for 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with biological targets at the molecular level. Research indicates that its antibacterial activity may stem from its ability to form hydrogen bonds with bacterial enzymes, facilitating effective inhibition of bacterial growth. The tautomerism of the compound plays a crucial role in its biological efficacy, particularly in stabilizing the keto form which enhances interactions with target enzymes.
The compound exhibits typical characteristics of solid organic compounds:
Key chemical properties include:
Relevant data includes:
4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Industrial production of 4-amino-1-methyl-N-propyl-1H-pyrazole-5-carboxamide (CAS 139756-02-8) employs carefully designed multi-step sequences to ensure scalability, cost efficiency, and high purity. The predominant route begins with ethyl 2-methyl-5-propylpyrazole-3-carboxylate as a key starting material. This precursor undergoes regioselective bromination at the C4 position using molecular bromine (Br₂) in aqueous sodium acetate, yielding ethyl 4-bromo-1-methyl-3-propylpyrazole-5-carboxylate (70-75% yield). Subsequent one-pot amination-amide transformation employs pressurized ammonia (NH₃) in methanol at 60-80°C, simultaneously replacing bromine with an amino group while converting the ester to a primary carboxamide [1] [4].
Alternative industrial approaches include:
Table 1: Key Intermediates in Industrial Synthesis
Intermediate | CAS Number | Function | Typical Yield |
---|---|---|---|
Ethyl 2-methyl-5-propylpyrazole-3-carboxylate | N/A | Bromination substrate | >85% |
Ethyl 4-bromo-1-methyl-3-propylpyrazole-5-carboxylate | N/A | Amination precursor | 70-75% |
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 139756-02-8 | Final product | 80-85% |
The critical bromination-amination sequence has been systematically optimized to address yield limitations and regioselectivity challenges. Key advancements include:
Bromination Optimization
Amination Enhancement
Table 2: Bromination Agent Efficiency Comparison
Brominating Agent | Solvent System | Reaction Time (h) | Yield (%) |
---|---|---|---|
Br₂ (1.0 eq.) | DCM/H₂O | 3 | 89 |
Br₂ (1.2 eq.) | Acetic acid | 2.5 | 78 |
NBS (1.1 eq.) | CCl₄ | 6 | 65 |
Br₂ (1.05 eq.) + NaOAc | MeOH/H₂O | 4 | 92 |
Microwave-assisted synthesis has emerged as a transformative approach for rapid intermediate generation, though direct applications to the target compound remain developmental. Pioneering studies demonstrate:
Current limitations include equipment scalability constraints and precursor compatibility issues with metal-containing catalysts. However, ongoing research focuses on continuous microwave reactors for the bromination step, showing promise for 50% energy reduction and improved selectivity [4].
Solvent and catalyst selection critically influence reaction efficiency and impurity profiles across synthesis steps:
Solvent Optimization
Table 3: Solvent Impact on Amination Yield
Solvent System | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
---|---|---|---|
Methanol/H₂O (4:1) | 80 | 6 | 88 |
Ethanol | 78 | 8 | 75 |
DMF | 100 | 4 | 82 |
THF | 66 | 12 | 68 |
Catalyst Systems
Comprehensive impurity characterization enables robust process control for pharmaceutical-grade material:
Primary Identified Impurities
Mitigation Strategies
Table 4: Specification Limits for Key Impurities
Impurity | Chemical Structure | Acceptance Limit (%) | Control Strategy |
---|---|---|---|
Carboxylic acid derivative | C₇H₁₂N₄O₂ | ≤0.15 | pH-controlled amination |
Bromo precursor | C₉H₁₄BrN₃O₂ | ≤0.10 | Reaction completion monitoring |
Dimeric impurity | C₁₆H₂₆N₈O₂ | ≤0.20 | Oxygen exclusion |
N-isopropyl isomer | C₈H₁₄N₄O | ≤0.30 | Regioselective synthesis |
Comprehensive Compound Index
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2